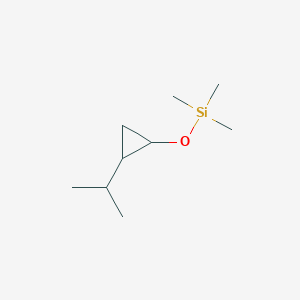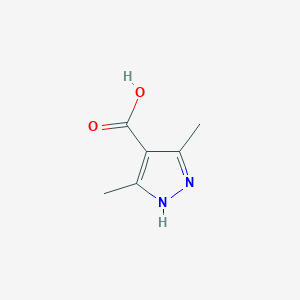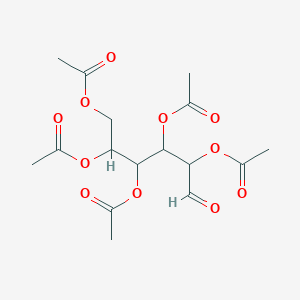
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol, also known as bisphenol A (BPA), is an organic synthetic compound that is widely used in the manufacturing of polycarbonate plastics and epoxy resins. BPA is a controversial chemical due to its potential health effects on humans and animals.
Mechanism Of Action
BPA is an endocrine disruptor, which means it can interfere with the normal functioning of hormones in the body. BPA can mimic the hormone estrogen and bind to estrogen receptors, causing hormonal imbalances. BPA can also affect other hormone systems such as the thyroid and androgen systems.
Biochemical And Physiological Effects
BPA can have various biochemical and physiological effects on the body. It can affect the development and function of reproductive organs, alter the immune system, and cause oxidative stress. BPA can also affect the brain and behavior, leading to anxiety, depression, and hyperactivity.
Advantages And Limitations For Lab Experiments
BPA is widely used in lab experiments to study its effects on various biological systems. BPA is easily available and can be synthesized in large quantities. However, there are limitations to using BPA in lab experiments. BPA can have different effects on different biological systems, and the dose and duration of exposure can affect the results. BPA can also interact with other chemicals in the lab, leading to confounding results.
Future Directions
There are many future directions for BPA research. One area of research is to develop safer alternatives to BPA in the manufacturing of plastics and resins. Another area of research is to study the long-term effects of BPA exposure on humans and animals. Researchers can also study the effects of BPA on different biological systems and develop methods to mitigate its effects. Overall, BPA research is an important area of study that can have significant implications for human health and the environment.
Synthesis Methods
BPA is synthesized by the condensation reaction of acetone and phenol in the presence of an acid catalyst. The reaction produces a mixture of BPA and its isomer, 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A diglycidyl ether or BADGE). The mixture is then separated by distillation or chromatography to obtain pure BPA.
Scientific Research Applications
BPA has been extensively studied for its potential health effects on humans and animals. It is used in many products such as food and drink containers, medical devices, and thermal paper. BPA can leach out of these products and enter the body through ingestion, inhalation, or skin contact. BPA has been linked to various health problems such as reproductive disorders, developmental abnormalities, and cancer.
properties
CAS RN |
139755-03-6 |
|---|---|
Product Name |
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol |
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2,3-bis(4-hydroxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C15H16O4/c16-10-15(19,12-3-7-14(18)8-4-12)9-11-1-5-13(17)6-2-11/h1-8,16-19H,9-10H2 |
InChI Key |
ABSPGUJLBOZTPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O |
synonyms |
2,3-bis(4-hydroxyphenyl)propane-1,2-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



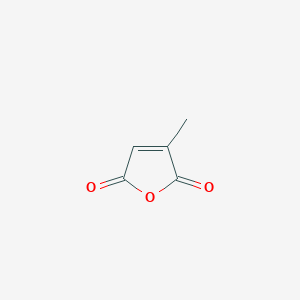
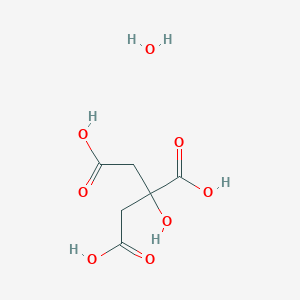

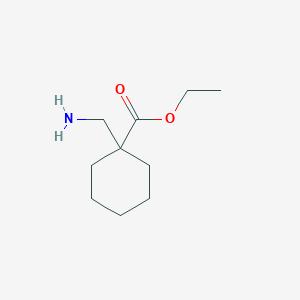


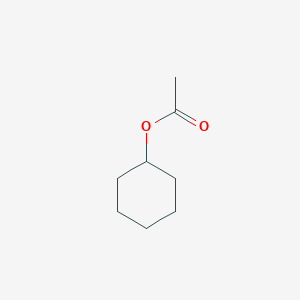
![N-[4-(Cyanomethyl)benzyl]acetamide](/img/structure/B165969.png)

